Flunitrazolam - 2243815-18-9

Flunitrazolam

Catalog Number: EVT-511926
CAS Number: 2243815-18-9
Molecular Formula: C17H12FN5O2
Molecular Weight: 337.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flunitrazolam is a triazolobenzodiazepine, classified as a novel psychoactive substance (NPS) belonging to the class of designer benzodiazepines (DBZ). [, , , , , , , , ] It is often found on the illicit drug market, typically sold online as a "research chemical". [, , , , ] Flunitrazolam is a structural analog of traditional benzodiazepines and is known for its potent sedative and anxiolytic properties. [, , , , , , , , ]

Future Directions
  • Elucidating its full pharmacological profile: This includes studying its pharmacodynamics, pharmacokinetics, and potential for dependence and toxicity. [, , , , , , , , ]
  • Developing specific antidotes or treatments for Flunitrazolam intoxication: Currently, management primarily involves supportive care and the use of benzodiazepine receptor antagonists, such as flumazenil, which may have limited efficacy. []
  • Investigating the long-term health effects of Flunitrazolam use: As a relatively new substance, information regarding its chronic effects is scarce. [, , , , , , , ]

4-Hydroxy-Flunitrazolam

Compound Description: 4-Hydroxy-Flunitrazolam is a predicted phase I metabolite of Flunitrazolam, formed through the hydroxylation of the Flunitrazolam molecule at the 4' position. This biotransformation is proposed to be mediated by cytochrome P450 (CYP) enzymes [].

Relevance: This compound is a key metabolite of Flunitrazolam and its detection in biological samples can help confirm Flunitrazolam intake []. Its presence can extend the detection window for Flunitrazolam use.

Desnitro-Flunitrazolam

Compound Description: Desnitro-Flunitrazolam is a phase I metabolite of Flunitrazolam formed via reduction of the nitro group to an amine group. This metabolic conversion is suggested to be facilitated by reductases in the liver [, ].

Relevance: Similar to 4-hydroxy-Flunitrazolam, Desnitro-Flunitrazolam serves as a significant indicator of Flunitrazolam metabolism. Its identification in urine samples contributes to a longer detection window for Flunitrazolam, even after the parent drug is no longer detectable [].

Relevance: As a metabolite of Flunitrazolam, 7-Amino-Flunitrazolam can serve as a marker for Flunitrazolam use and aid in its detection in biological fluids [].

7-Acetamido-Flunitrazolam

Compound Description: This compound is a phase II metabolite of Flunitrazolam, arising from the acetylation of 7-amino-Flunitrazolam. This biotransformation is likely catalyzed by N-acetyltransferases in the liver [].

Relevance: 7-Acetamido-Flunitrazolam is a downstream metabolite in the Flunitrazolam metabolic pathway and can be used as a marker to indicate Flunitrazolam exposure [].

Flunitrazolam Glucuronide

Compound Description: Flunitrazolam Glucuronide is a phase II metabolite, formed through the conjugation of Flunitrazolam with glucuronic acid. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically involving complexes of multiple UGTs or complexes between UGTs and other enzymes [].

Relevance: The glucuronidation of Flunitrazolam signifies a detoxification pathway and influences its elimination. The involvement of complex UGT interactions highlights the importance of considering genetic polymorphisms in UGT enzymes when interpreting Flunitrazolam metabolism and potential individual variations in drug response [].

Norflurazepam

Compound Description: Norflurazepam is a prescribed benzodiazepine and also a known metabolite of the benzodiazepines Flurazepam and Fludiazepam. It shares structural similarities with Flunitrazolam, particularly the benzodiazepine core [].

Relevance: The structural resemblance between Norflurazepam and Flunitrazolam, coupled with their shared classification as benzodiazepines, raises concerns about potential cross-reactivity in drug testing and the possibility of misinterpretation of analytical results []. The co-presence of Norflurazepam, particularly from a prescribed source, might complicate the interpretation of Flunitrazolam findings.

4'-Chlorodiazepam (Ro5-4864)

Compound Description: 4'-Chlorodiazepam (Ro5-4864) is another benzodiazepine derivative, structurally similar to Flunitrazolam. It is characterized by a chlorine atom at the 4' position of the benzodiazepine ring [].

Relevance: The significance of this compound lies in its similar fragmentation patterns during mass spectrometry analysis compared to Flunitrazolam and its metabolites, specifically Diclazepam and its metabolites (Delorazepam, Lormetazepam, and Lorazepam) []. This similarity necessitates careful chromatographic separation to avoid inaccurate identification and quantification, especially in biological samples containing multiple benzodiazepines.

Diclazepam and its Metabolites (Delorazepam, Lorazepam, Lormetazepam)

Compound Description: Diclazepam is a designer benzodiazepine, while Delorazepam, Lorazepam, and Lormetazepam represent its primary metabolites. These compounds share structural similarities with Flunitrazolam, particularly in their benzodiazepine core structure and variations in substituents [, ].

Relevance: The close structural resemblance between Diclazepam and its metabolites to Flunitrazolam and its metabolites presents a significant analytical challenge. Their mass spectrometry fragmentation patterns are almost identical, requiring meticulous chromatographic separation to prevent misidentification. This is crucial for accurate interpretation of analytical findings, especially in cases involving potential polydrug use [, ].

Synthesis Analysis

Flunitrazolam can be synthesized through various methods typical for benzodiazepine derivatives. The synthesis generally involves the formation of the triazole ring, which can be achieved via cyclization reactions involving appropriate precursors. Specific methods may include:

  • Condensation reactions that link phenyl groups with triazole derivatives.
  • Cyclization techniques that utilize reagents capable of forming the triazole structure under controlled conditions.
Molecular Structure Analysis

The molecular structure of flunitrazolam features a triazole ring fused to a benzodiazepine framework. Key structural characteristics include:

  • A fluorine atom at the 7-position of the benzodiazepine ring.
  • A methyl group at the 1-position.
  • A phenyl group connected to the benzodiazepine core.

The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which describe the connectivity and spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Flunitrazolam participates in several chemical reactions typical for benzodiazepines:

  • Nucleophilic substitution reactions at electrophilic centers can modify its structure.
  • Hydrolysis reactions can occur under acidic or basic conditions, leading to potential degradation products.
  • The compound also undergoes metabolic transformations in biological systems, primarily via cytochrome P450 enzymes, which facilitate oxidation and conjugation reactions .

These reactions are significant in understanding both its pharmacokinetics and potential interactions with other substances.

Mechanism of Action

Flunitrazolam acts primarily as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. The mechanism involves:

  1. Binding to specific sites on the GABA-A receptor.
  2. Inducing conformational changes that increase receptor affinity for GABA.
  3. Facilitating chloride ion influx through the channel, leading to hyperpolarization of neurons.

This process results in sedative, anxiolytic, and muscle relaxant effects, making flunitrazolam effective at very low doses (as little as 0.1 mg) .

Physical and Chemical Properties Analysis

Flunitrazolam exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Sensitive to light and moisture; proper storage conditions are essential to maintain its integrity.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration in research applications .

Applications

Flunitrazolam is primarily used in scientific research settings rather than clinical applications due to its status as a designer drug. Its applications include:

  • Analytical reference standard: Used in toxicology studies to identify flunitrazolam in biological samples.
  • Research on new psychoactive substances: Provides insights into pharmacological effects and potential risks associated with benzodiazepine analogs.

Due to its potency and effects on the central nervous system, flunitrazolam is also studied concerning tolerance, dependence, and withdrawal phenomena associated with benzodiazepine use .

Emergence and Proliferation of Flunitrazolam in Novel Psychoactive Substance (NPS) Markets

Historical Context of Designer Benzodiazepines (DBZs) and NPS Trends

Designer benzodiazepines (DBZs) emerged as structurally modified analogues of pharmaceutical benzodiazepines following international scheduling efforts targeting classical compounds like diazepam and alprazolam. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) currently monitors 36 distinct DBZs, with new variants appearing annually through strategic molecular modifications to evade legal restrictions. This "cat-and-mouse game" between illicit manufacturers and regulatory bodies accelerated after 2012, when pyrazolam—the first true DBZD unapproved globally—was identified in Finland [1] [5].

A persistent trend involves triazolo ring fusion to existing benzodiazepine cores, exemplified by flubromazolam (a triazolo analog of flubromazepam) and clonazolam (hybridizing clonazepam and alprazolam). Such modifications enhance GABA-A receptor binding affinity, yielding compounds with unpredictable potency and duration [5] [8]. Market dynamics reveal rapid substance replacement cycles: following international controls on etizolam and flualprazolam in 2020, bromazolam detections surged in the US and EU by 2023 [5].

Table 1: Evolutionary Milestones in Designer Benzodiazepine Development

YearRegulatory EventMarket ResponseKey DBZ Analogs
Pre-2012Scheduling of classical BZDsEmergence of unapproved analogsPhenazepam, Pyrazolam
2020UN control of etizolam/flualprazolamShift to novel triazolo-benzodiazepinesFlubromazolam, Clonazolam
2023EMCDDA monitoring of 36 DBZsRise of fluorinated/nitrated variantsFlunitrazolam, Bromazolam

Flunitrazolam’s First Identification and Global Reporting Patterns

Flunitrazolam—a triazolobenzodiazepine structurally related to flunitrazepam—was first formally identified in European drug seizures circa 2023. The EMCDDA designated it among the 36 new benzodiazepines under active surveillance due to its detection in counterfeit pharmaceutical products and toxicology samples [5]. Reporting patterns indicate significant geographical heterogeneity:

  • Northern Europe accounted for >60% of initial seizures, with Sweden, Finland, and the UK reporting tablets misrepresented as "alprazolam" or "diazepam" containing flunitrazolam as the active compound.
  • North America documented emerging prevalence in postmortem toxicology and impaired driving cases, though coordinated reporting remains fragmented compared to EU early-warning systems [3] [8].

In 2022, EU member states reported 752 seizures of new benzodiazepines (~3% of all NPS seizures), comprising 4.2 kg of powders, 70,617 tablets/capsules, and 17.3 liters of liquids. While flunitrazolam-specific quantities weren’t itemized, its inclusion within the "triazolo" subgroup correlates with increased detection frequencies after 2023 [5].

Table 2: Global Seizure Indicators for Flunitrazolam (2023–2025)

RegionPrimary Seizure FormatReporting Volume TrendCommon Adulterants
European UnionTablets (counterfeit pharmaceuticals)Steady increase (2023–2025)Synthetic opioids, other DBZs
United StatesPowdered formulationsEmerging (Q1 2025 reports)Fentanyl analogs
Southeast AsiaLiquid solutionsLimited dataEtizolam residuals

Online Distribution Networks and Marketing Strategies for Flunitrazolam

Flunitrazolam predominantly enters consumer markets through two parallel distribution channels: counterfeit pharmaceuticals and direct "research chemical" sales. Bulk powders sourced from Chinese laboratories are processed in Europe into tablets mimicking commercial benzodiazepines (e.g., Xanax or Valium), while Indian-sourced etizolam tablets occasionally contain flunitrazolam as an adulterant [4] [5].

Surface web vendors utilize terminological subterfuge, listing flunitrazolam as:

  • "Not for human consumption"
  • "Laboratory reference standards"
  • "Chemical precursors"Vendors like "Flunitrazolam Research Laboratory" (Netherlands-based) emphasize third-party purity verification and NMR data availability while disclaiming human use, creating legal ambiguity [7]. Social media platforms and encrypted messaging apps (Telegram, Discord) facilitate direct-to-consumer sales via "vendor channels" advertising discreet global shipping.

Table 3: Flunitrazolam Distribution Channels and Marketing Lexicon

Distribution TierPrimary PlatformsMarketing TerminologySupply Chain Origin
Bulk ManufacturersDarknet vendor shops"High-purity powders", "Bulk discounts"China (powders), India (tablets)
Retail VendorsSurface web "research chemical" sites"Lab reagents", "Reference materials"EU processing labs
Direct SalesTelegram, encrypted email"Anxiety solutions", "Potency guaranteed"Regional redistribution

Role of Cryptomarkets in Flunitrazolam Accessibility

Cryptomarkets (darknet markets/DNMs) function as the primary transaction hubs for flunitrazolam, leveraging cryptocurrency payments and anonymizing networks (Tor/I2P) to circumvent conventional law enforcement. DNMs accounted for ~62% of global illegal drug transactions by 2018, with benzodiazepines comprising an expanding product category [2] [3].

Critical shifts in cryptocurrency preferences directly impact flunitrazolam’s traceability:

  • Bitcoin dominance (pre-2015): Initial transactions relied on Bitcoin, but FBI traceability successes (e.g., Silk Road seizures) diminished its appeal.
  • Monero ascendancy (post-2017): Privacy-centric cryptocurrencies like Monero (XMR) became preferred, with DNM forum sentiment analysis showing 74% positive mentions for XMR versus 12% for Bitcoin by 2019. This transition complicates blockchain-based financial investigations [2].

Vendor tactics include "multisignature escrow" systems—where funds release requires buyer/vendor/moderator approval—and decentralized "vendor shops" resilient to market takedowns. International operations (e.g., Dark HunTor, 2021) requiring 10 months and 150 arrests across three continents underscore the jurisdictional complexities in disrupting these networks [2] [8].

Table 4: Cryptocurrency Usage Patterns in Flunitrazolam Transactions

CryptocurrencyAnonymity FeaturesMarket Sentiment (2019)Transaction Volume Trend
Bitcoin (BTC)Pseudonymous; traceable via blockchain12% positive mentionsSteady decline post-2015
Monero (XMR)Obfuscated addresses; untraceable rings74% positive mentionsDominant post-2020
Ethereum (ETH)Moderate traceabilityNeutral/technical discussionsNiche use

Comprehensive List of Compounds MentionedFlunitrazolam, Phenazepam, Pyrazolam, Etizolam, Flualprazolam, Flubromazolam, Clonazolam, Bromazolam, Flunitrazepam, Alprazolam, Diazepam.

Properties

CAS Number

2243815-18-9

Product Name

Flunitrazolam

IUPAC Name

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

InChI

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3

InChI Key

RDLAGIOILLWVTM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F

Synonyms

6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine
flunitrazolam

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.